molecular formula C15H12ClF2NO B5177634 2-(2-chloro-6-fluorophenyl)-N-[(2-fluorophenyl)methyl]acetamide

2-(2-chloro-6-fluorophenyl)-N-[(2-fluorophenyl)methyl]acetamide

Cat. No.: B5177634
M. Wt: 295.71 g/mol
InChI Key: UBMFBFVQPXGVBC-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-[(2-fluorophenyl)methyl]acetamide is an organic compound that belongs to the class of acetamides. It is characterized by the presence of both chloro and fluoro substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[(2-fluorophenyl)methyl]acetamide typically involves the reaction of 2-chloro-6-fluorophenylacetic acid with 2-fluorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-[(2-fluorophenyl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-[(2-fluorophenyl)methyl]acetamide has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding.

    Medicine: It may serve as a lead compound in the development of new pharmaceuticals.

    Industry: The compound can be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[(2-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorophenylacetic acid
  • 2-chloro-6-fluorotoluene
  • 2-chloro-6-fluorobenzamide
  • 2-chloro-6-fluorophenol

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-[(2-fluorophenyl)methyl]acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity compared to similar compounds. This dual substitution pattern can enhance its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in various scientific research applications.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[(2-fluorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF2NO/c16-12-5-3-7-14(18)11(12)8-15(20)19-9-10-4-1-2-6-13(10)17/h1-7H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMFBFVQPXGVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC2=C(C=CC=C2Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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